

Comprehensive Structural Elucidation of 3-Chloro-4-methoxyphenethylamine Hydrochloride

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Compound of Interest

Compound Name:	3-Chloro-4-methoxyphenethylamine hydrochloride
CAS No.:	7569-60-0
Cat. No.:	B1591647

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A Multi-Modal Analytical Framework for Regioisomeric Confirmation

Executive Summary & Chemical Identity

3-Chloro-4-methoxyphenethylamine hydrochloride is a halogenated phenethylamine derivative sharing structural homology with the 2C-x family of psychoactive compounds, specifically related to 2C-C (4-chloro-2,5-dimethoxy). However, its distinct 3,4-substitution pattern presents unique spectroscopic challenges, particularly in differentiating it from the 4-chloro-3-methoxy isomer.

This guide establishes a self-validating protocol for structural confirmation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

Chemical Profile

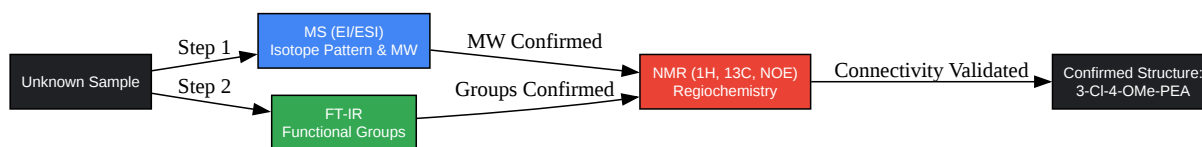
Property	Data
IUPAC Name	2-(3-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride
CAS Number	7569-60-0
Molecular Formula	C ₁₀ H ₁₁ ClNO · HCl
Molecular Weight	222.11 g/mol (Salt); 185.65 g/mol (Freebase)
Exact Mass (Freebase)	185.0607
Appearance	White crystalline solid
Melting Point	192–195 °C

Analytical Strategy: The Triad of Confirmation

To ensure scientific integrity, the structure must be validated through three orthogonal datasets. Reliance on a single method is insufficient due to the existence of positional isomers.

- Mass Spectrometry (MS): Confirms molecular weight and the presence of chlorine via isotopic abundance.
- 1D & 2D NMR: Establishes the carbon skeleton and, crucially, the 1,3,4-substitution pattern via coupling constants (J-values) and Nuclear Overhauser Effect (NOE).
- FT-IR: Validates the salt form (ammonium bands) and functional groups (aryl ether, aryl chloride).

Workflow Visualization



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Figure 1: The analytical decision matrix for structural confirmation.

Mass Spectrometry (MS) Elucidation

Objective: Confirm the molecular formula and the presence of a single chlorine atom.

Isotopic Signature

The most diagnostic feature of this molecule in MS is the chlorine isotope pattern. Chlorine exists naturally as

Cl (75.8%) and

Cl (24.2%).

- Observation: The molecular ion peak

(in EI) or

(in ESI) must appear as a doublet separated by 2 mass units with an intensity ratio of approximately 3:1.

- Target m/z (ESI+): 186.06 (

Cl) and 188.06 (

Cl).

Fragmentation Pathway (EI - 70eV)

In Electron Ionization (EI), phenethylamines undergo a characteristic

-cleavage (breaking the C

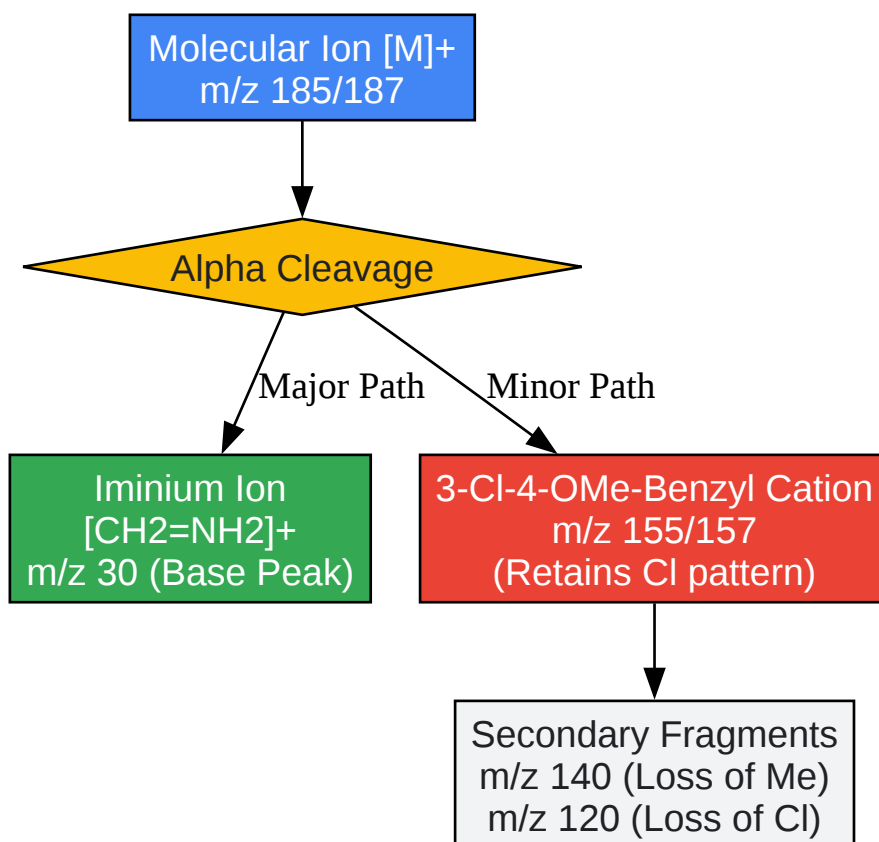
-C

bond).

- Base Peak (m/z 30): Formation of the iminium ion

. This confirms the primary amine structure.

- Benzylic Cation (m/z 155/157): The remaining 3-chloro-4-methoxybenzyl carbocation. This fragment retains the chlorine, preserving the 3:1 isotope pattern.
- Secondary Loss: Loss of the methyl group from the methoxy (-CH₃, -15 amu) or loss of the chlorine radical (-Cl, -35 amu).



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Figure 2: Predicted EI-MS fragmentation pathway showing the diagnostic alpha-cleavage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Differentiate the 3-chloro-4-methoxy substitution from the 4-chloro-3-methoxy isomer. This is the critical "Trustworthiness" step.

Sample Preparation[8]

- Solvent: DMSO-

is recommended over CDCl

for the hydrochloride salt to ensure complete solubility and to visualize the ammonium protons.

- Concentration: 10-15 mg in 0.6 mL solvent.

H NMR Assignment (DMSO- , 400 MHz)

The aromatic region (6.5–7.5 ppm) provides the proof of regiochemistry.

Position	Chemical Shift (, ppm)	Multiplicity	Coupling (, Hz)	Assignment Logic
NH	~8.0–8.2	Broad Singlet	-	Ammonium protons (exchangeable).
H-2	7.35	Doublet (d)		Ortho to Cl, Meta to chain. Isolated by Cl and chain.
H-6	7.18	Doublet of Doublets (dd)	,	Ortho to chain, Ortho to H-5.
H-5	7.08	Doublet (d)		Ortho to OMe. Shielded by electron-donating OMe.
OMe	3.82	Singlet (s)	-	Methoxy group at C4.
-CH	3.00	Broad Multiplet	-	Adjacent to Nitrogen.
-CH	2.80	Triplet (t)		Benzylic methylene.

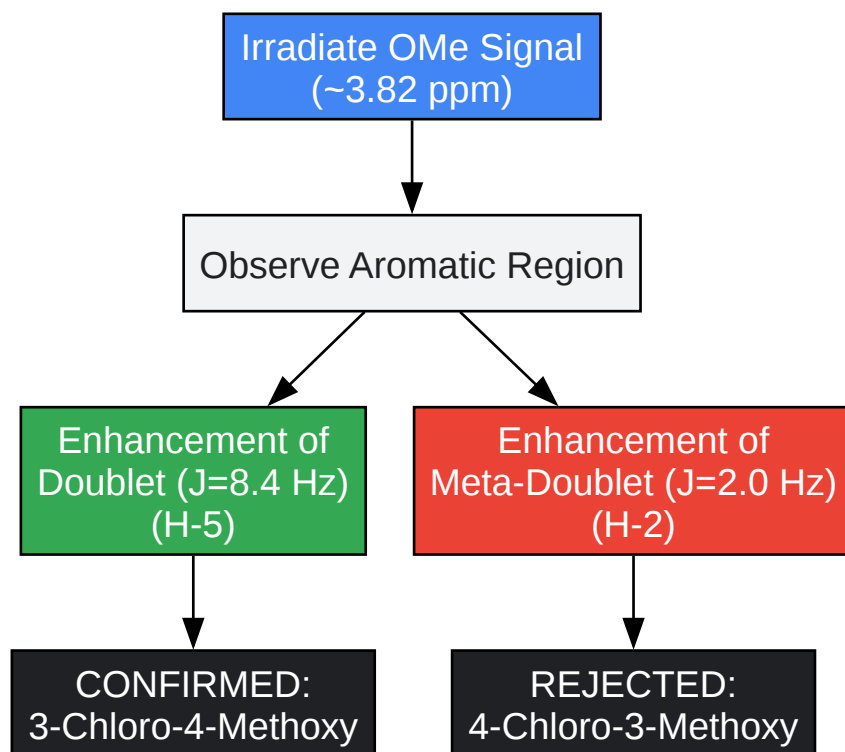
The "Isomer Differentiation" Protocol (NOE)

To definitively prove the 3-Cl, 4-OMe arrangement versus 4-Cl, 3-OMe:

- Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy).
- Action: Selectively irradiate the Methoxy singlet (~3.82 ppm).
- Analysis: Observe which aromatic proton shows signal enhancement.

- Scenario A (Target: 3-Cl-4-OMe): The OMe is at C4. The only adjacent proton is H-5.
 - Result: NOE enhancement of a doublet (Hz).
- Scenario B (Isomer: 4-Cl-3-OMe): The OMe is at C3. Adjacent protons are H-2 and H-4 (Wait, C4 has Cl). Adjacent is H-2.
 - Result: NOE enhancement of a meta-coupled singlet/doublet (Hz).

Conclusion: If irradiating OMe enhances the ortho-coupled doublet, the structure is confirmed as 3-Chloro-4-methoxyphenethylamine.



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Figure 3: NOE logic flow for distinguishing regioisomers.

Infrared Spectroscopy (FT-IR)

Objective: Rapid validation of the salt form and functional groups.

- Amine Salt (): Broad, strong absorption band between 2800–3200 cm . Multiple fine structures may appear due to H-bonding.
- Aromatic C=C: Sharp bands at 1580 cm and 1500 cm .
- Aryl Alkyl Ether (C-O-C): Strong stretching vibration at 1250 cm (asymmetric) and 1040 cm (symmetric).
- Aryl Chloride (C-Cl): A distinct band in the fingerprint region, typically 1050–1090 cm (often overlapped) or lower frequency deformation bands.

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